molecular formula C22H18N4O3 B12185222 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12185222
M. Wt: 386.4 g/mol
InChI Key: IVBPXOQVSPHGEH-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a methoxyphenyl group, and a pyridinylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde to form the quinazoline core. This is followed by the introduction of the pyridinylmethyl group through a nucleophilic substitution reaction. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form an alcohol.

    Substitution: The pyridinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
  • 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
  • 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-6-carboxamide

Uniqueness

The uniqueness of 3-(2-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide lies in its specific substitution pattern and the presence of both methoxyphenyl and pyridinylmethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-29-20-5-3-2-4-19(20)26-14-25-18-12-16(6-7-17(18)22(26)28)21(27)24-13-15-8-10-23-11-9-15/h2-12,14H,13H2,1H3,(H,24,27)

InChI Key

IVBPXOQVSPHGEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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